Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, a compound with the molecular formula , is notable for its structural features that include a hydroxyl group and a keto group. This compound is classified as a hydroxy ketone and is often used in organic synthesis due to its reactivity and versatility. It has applications in various fields, including chemistry and biology, where it serves as an intermediate in the synthesis of more complex molecules.
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be synthesized through several methods:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Solid acid catalysts can improve the efficiency of the esterification process, while purification techniques such as distillation and crystallization are used to obtain high-purity products.
The molecular structure of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be represented using various chemical notation systems:
InChI=1S/C6H8O4/c1-3(7)5(9)6(8)10/h3,7H,1-2H3/b5-3+CC(=O)C(=CC(=O)C(O)C)CThe compound has a molecular weight of approximately 144.13 g/mol and features functional groups that include a hydroxyl (-OH) and a carbonyl (C=O), which are significant for its reactivity in various chemical reactions .
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate participates in several chemical reactions:
The reactions yield various products:
The mechanism of action for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate involves its interaction with specific molecular targets and pathways. The presence of hydroxyl and keto groups facilitates hydrogen bonding and nucleophilic addition reactions, which can modulate enzyme activity and influence metabolic processes. This compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular functions and biochemical pathways.
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is typically a colorless to pale yellow liquid with a characteristic odor. Its boiling point is around 180 °C, and it is soluble in polar solvents such as water and ethanol.
The compound exhibits reactivity due to its functional groups:
Relevant data indicates that it has moderate stability under standard conditions but may decompose under extreme pH or temperature conditions .
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate has several scientific applications:
This compound's versatility makes it valuable across various scientific disciplines, contributing significantly to research and development efforts.
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate arises primarily through microbial meta-cleavage pathways of aromatic compounds. The biosynthesis begins when catechol or substituted catechols undergo oxidative cleavage by extradiol dioxygenases (e.g., in Pseudomonas or Thermus species), producing 2-hydroxymuconic semialdehyde derivatives. These intermediates are enzymatically processed to form 2-oxopent-4-enoate—a direct precursor to the title compound. Key transformations include:
Table 1: Key Enzymatic Reactions Generating 2-Oxopent-4-enoate
| Substrate | Enzyme/Pathway | Products |
|---|---|---|
| (3E)-2-Oxohex-3-enedioate | Non-enzymatic decarboxylation | 2-Oxopent-4-enoate + CO₂ |
| cis,cis-2-Hydroxy-6-oxohepta-2,4-dienoate | Hydrolyase (toluene degradation pathway) | 2-Oxopent-4-enoate + acetate + H⁺ |
These steps position 2-oxopent-4-enoate as a central node in aromatic catabolism [1] [5].
The enzyme 2-oxopent-4-enoate hydratase (EC 4.2.1.80) catalyzes the reversible hydration of 2-oxopent-4-enoate to form 4-hydroxy-2-oxopentanoate. This reaction exhibits strict stereoselectivity, producing the (Z)-enol tautomer methyl (2Z)-2-hydroxy-4-oxopent-2-enoate as the dominant intermediate . Critical dynamics include:
Structural studies confirm that the Z-configuration at the C2-C3 bond (as in methyl (2Z)-2-hydroxy-4-oxopent-2-enoate) is essential for recognition by downstream enzymes in pathways like styrene degradation .
Thermophilic bacteria (e.g., Thermus oshimai JL-2) exemplify organisms that synthesize methyl (2Z)-2-hydroxy-4-oxopent-2-enoate during lignin-derived aromatic catabolism. Key systems include:
Table 2: Microbial Producers and Associated Pathways
| Organism | Aromatic Substrates | Key Enzymes | Pathways |
|---|---|---|---|
| Thermus oshimai JL-2 | p-Hydroxybenzoate, vanillate | Protocatechuate decarboxylase, hydratase | Benzoate degradation, ethylbenzene degradation |
| Pseudomonas putida | Toluene, cresols | Dihydroxyheptanedienoate hydrolase | Toluene/xylene degradation |
2-Oxopent-4-enoate hydratase (OEH) functions as a metabolic gatekeeper by controlling flux through parallel degradation routes. Regulatory mechanisms include:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2